molecular formula C10H9Cl2NO B7859472 4-(3,5-Dichloro-phenoxy)butanenitrile

4-(3,5-Dichloro-phenoxy)butanenitrile

Cat. No.: B7859472
M. Wt: 230.09 g/mol
InChI Key: JGHQOURKRACLCN-UHFFFAOYSA-N
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Description

4-(3,5-Dichloro-phenoxy)butanenitrile is a nitrile-containing compound characterized by a phenoxy group substituted with two chlorine atoms at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHQOURKRACLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3,5-Dichloro-phenoxy)butanenitrile is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group substituted with two chlorine atoms and a butanenitrile moiety. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various pathogens:

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can influence biological pathways by modulating enzyme activities or receptor functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal insights into how structural modifications can enhance efficacy:

CompoundStructureBiological Activity
2,4-Dichlorophenoxyacetic acidSimilar dichlorophenoxy structureHerbicidal activity
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxaneDioxane ring with dichlorophenoxy groupAntimicrobial properties

Case Studies

Several case studies have highlighted the potential applications of this compound:

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Derivatives Development : Exploring structural modifications to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

  • 4-(2,5-Dichloro-phenoxy)butanenitrile: Differs in the position of chlorine substituents (2,5- vs. 3,5-), which may influence electronic properties and reactivity .
  • 3-(4-Chloro-3-methylphenoxy)propanenitrile: Features a shorter aliphatic chain (propane vs. butane) and a methyl substituent, altering lipophilicity and steric effects .
  • 4-(Methylthio)butanenitrile: Replaces the phenoxy group with a methylthio moiety, significantly altering metabolic pathways in plant systems .
Table 1: Comparative Properties of Selected Nitriles
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance/Application
4-(3,5-Dichloro-phenoxy)butanenitrile C₁₀H₈Cl₂NO 229.09 3,5-dichlorophenoxy, butanenitrile Synthetic intermediate; limited data
4-(2,5-Dichloro-phenoxy)butanenitrile C₁₀H₈Cl₂NO 229.09 2,5-dichlorophenoxy, butanenitrile Discontinued commercial product
3-(4-Chloro-3-methylphenoxy)propanenitrile C₁₀H₁₀ClNO 195.65 4-chloro-3-methylphenoxy, propanenitrile Lab-scale synthesis; no reported bioactivity
4-(Methylthio)butanenitrile C₅H₉NS 115.19 Methylthio, butanenitrile Intermediate in glucosinolate metabolism
Key Observations:

Substituent Position Effects: Chlorine substitution at 3,5- vs. 2,5- positions (e.g., this compound vs.

Aliphatic Chain Length: Propanenitrile derivatives (e.g., 3-(4-Chloro-3-methylphenoxy)propanenitrile) exhibit shorter chains compared to butanenitriles, reducing molecular flexibility and possibly limiting interactions with enzymatic active sites .

Functional Group Diversity: Replacement of phenoxy with methylthio (as in 4-(Methylthio)butanenitrile) shifts metabolic fates in plants, favoring nitrile formation over isothiocyanates during glucosinolate hydrolysis .

Enzymatic and Metabolic Behavior

  • Complex Derivatives: Compounds like 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile are designed for enhanced stability and bioactivity, though their metabolic pathways remain uncharacterized .

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